trans-Cinnamic-d7 acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

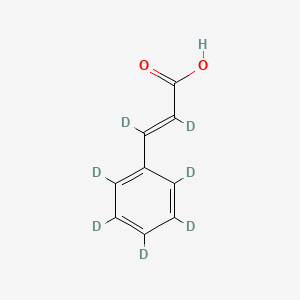

(E)-2,3-dideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)/b7-6+/i1D,2D,3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBYWAXJHAXSJNI-UJMUNGNDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C(\[2H])/C(=O)O)/[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584103 | |

| Record name | (2E)-3-(~2~H_5_)Phenyl(~2~H_2_)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

308796-47-6 | |

| Record name | (2E)-3-(~2~H_5_)Phenyl(~2~H_2_)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-Cinnamic-d7 acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to trans-Cinnamic-d7 Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and analysis of trans-Cinnamic-d7 acid. This deuterated analog of trans-cinnamic acid is a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard in analytical chemistry.

Core Chemical and Physical Properties

This compound (C9D7HO2) is a stable, isotopically labeled form of trans-cinnamic acid where seven hydrogen atoms have been replaced by deuterium. This substitution results in a higher molecular weight compared to the natural isotopologue, which is crucial for its use in mass spectrometry-based applications.

| Property | Value |

| Molecular Formula | C₉D₇HO₂ |

| Molecular Weight | 155.20 g/mol |

| CAS Number | 308796-47-6 |

| Appearance | White to off-white solid |

| Melting Point | 132-135 °C |

| Boiling Point | 300 °C |

| Isotopic Purity | Typically ≥98 atom % D |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and DMSO. |

Synthesis of this compound

The synthesis of this compound typically involves the use of deuterated starting materials in established organic reactions such as the Perkin reaction or the Knoevenagel-Doebner condensation.

Experimental Protocol 1: Perkin Reaction

The Perkin reaction provides a reliable method for the synthesis of α,β-unsaturated carboxylic acids. To synthesize this compound, deuterated benzaldehyde and deuterated acetic anhydride are used.

Reaction:

Materials:

-

Benzaldehyde-d6 (C₆D₅CDO)

-

Acetic anhydride-d6 ((D₃CCO)₂O)

-

Sodium acetate-d3 (NaOCOCD₃)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Activated charcoal

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde-d6 (1 equivalent), acetic anhydride-d6 (1.5 equivalents), and anhydrous sodium acetate-d3 (1 equivalent).

-

Heat the mixture in an oil bath at 180°C for 5-8 hours.[1]

-

Allow the reaction mixture to cool to room temperature.

-

Add 100 mL of water and boil the mixture to hydrolyze the excess acetic anhydride-d6.

-

Once the hydrolysis is complete, add a saturated solution of sodium hydroxide until the mixture is basic to litmus paper. This converts the cinnamic acid to its sodium salt.

-

If the solution is colored, add a small amount of activated charcoal and heat to boiling.

-

Filter the hot solution to remove the charcoal and any resinous byproducts.

-

Cool the filtrate and acidify with concentrated hydrochloric acid until the precipitation of this compound is complete.

-

Collect the crystalline product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from hot water or a mixture of ethanol and water to obtain pure this compound.

Experimental Protocol 2: Knoevenagel-Doebner Condensation

This method involves the condensation of a deuterated aromatic aldehyde with deuterated malonic acid.

Reaction:

Materials:

-

Benzaldehyde-d6 (C₆D₅CDO)

-

Malonic acid-d4 (CD₂(COOD)₂)

-

Pyridine

-

Piperidine (catalyst)

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve benzaldehyde-d6 (1 equivalent) and malonic acid-d4 (1.1 equivalents) in pyridine (2.5 mL per 0.1 mole of aldehyde).

-

Add a catalytic amount of piperidine (a few drops).

-

Heat the mixture under reflux for 2-3 hours. Carbon dioxide evolution will be observed.

-

After cooling, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.

-

Collect the crude this compound by vacuum filtration and wash thoroughly with cold water.

-

Purify the product by recrystallization from an appropriate solvent, such as ethanol-water.

Analytical Characterization

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This compound is widely used as an internal standard for the quantification of unlabeled trans-cinnamic acid in biological matrices.[2]

Sample Preparation from Plasma:

-

To 100 µL of plasma, add 10 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol).

-

Acidify the sample with 10 µL of 1M HCl.

-

Perform liquid-liquid extraction by adding 500 µL of an organic solvent mixture (e.g., ethyl acetate:diethyl ether, 1:1 v/v).

-

Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 5 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.[3]

LC-MS/MS Parameters:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.[2]

-

MRM Transitions:

-

trans-Cinnamic acid: m/z 147.1 → 103.1

-

This compound: m/z 154.1 → 108.1

-

Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound will show a significant reduction in signals compared to its non-deuterated counterpart. The signals corresponding to the phenyl ring protons and the vinylic protons will be absent. A broad singlet for the carboxylic acid proton will be visible.

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show signals for all nine carbon atoms. The signals for the deuterated carbons may show splitting due to carbon-deuterium coupling and may have slightly different chemical shifts compared to the non-deuterated analog.

-

FT-IR Spectroscopy: The FT-IR spectrum will exhibit characteristic absorptions for the carboxylic acid O-H stretch (broad, ~3000 cm⁻¹), the C=O stretch (~1680 cm⁻¹), and the C=C stretch (~1630 cm⁻¹). The C-H stretching and bending vibrations will be replaced by C-D vibrations, which appear at lower wavenumbers (around 2100-2300 cm⁻¹ for C-D stretch).

Applications in Research and Development

The primary application of this compound is as an internal standard for the accurate quantification of trans-cinnamic acid in complex biological samples, such as plasma, urine, and tissue extracts. Its use is critical in pharmacokinetic and metabolic studies.

Signaling and Metabolic Pathways

trans-Cinnamic acid is a key intermediate in the phenylpropanoid pathway in plants, which is responsible for the biosynthesis of a wide variety of natural products, including flavonoids, lignans, and stilbenes. In mammals, ingested trans-cinnamic acid is metabolized, primarily through beta-oxidation and conjugation reactions in the liver.

Caption: Biosynthesis and metabolism of this compound.

Experimental Workflow: Pharmacokinetic Study

The following diagram illustrates a typical workflow for a pharmacokinetic study using this compound as an internal standard.

Caption: Workflow for a pharmacokinetic study.

References

In-Depth Technical Guide: Physicochemical Properties of trans-Cinnamic-d7 Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a focused overview of the core physicochemical properties of trans-Cinnamic-d7 acid, a deuterated isotopologue of trans-Cinnamic acid. The substitution of hydrogen atoms with deuterium, a stable, non-radioactive isotope of hydrogen, imparts a greater molecular weight to the molecule. This property is invaluable for a range of research applications, particularly in tracer studies for metabolic pathway analysis and as an internal standard for quantitative mass spectrometry-based assays.

Core Physicochemical Data

The key quantitative data for this compound and its non-deuterated parent compound are summarized below. This allows for a direct comparison of their fundamental properties.

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| trans-Cinnamic acid | C₉H₈O₂ | 148.16[1] |

| This compound | C₉HD₇O₂ | 155.20[2][3][4] |

Isotopic Relationship and Structure

trans-Cinnamic acid is an unsaturated carboxylic acid with the chemical formula C₆H₅CH=CHCOOH. In its deuterated form, this compound, seven specific hydrogen atoms are replaced by deuterium atoms. This includes the five hydrogen atoms on the phenyl ring and two on the propenoic acid side chain. The linear formula is often represented as C₆D₅CD=CDCOOH.

The structural relationship, highlighting the isotopic substitution, is visualized in the diagram below.

Caption: Isotopic substitution from parent to deuterated compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound typically involve building the molecule from deuterated starting materials to ensure high levels of isotopic enrichment. Common synthetic methodologies include:

-

Perkin Reaction: This method involves the condensation of a deuterated aromatic aldehyde (e.g., benzaldehyde-d₅) with a deuterated acid anhydride (e.g., acetic anhydride-d₆) in the presence of a weak base.

-

Knoevenagel-Doebner Condensation: This approach utilizes the reaction of a deuterated aldehyde (benzaldehyde-d₅) with an active methylene compound such as malonic acid (or its deuterated form) catalyzed by a base like pyridine.

The selection of a specific protocol depends on the desired isotopic purity and the availability of deuterated starting materials. Verification of isotopic incorporation is typically achieved through mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

References

Synthesis of Deuterated trans-Cinnamic Acid: A Technical Guide

Introduction

Deuterium-labeled compounds are indispensable tools in pharmaceutical research and development. The substitution of hydrogen with its heavy isotope, deuterium, can significantly alter the metabolic fate of a drug molecule, often leading to an improved pharmacokinetic profile by slowing down metabolism at specific sites. This phenomenon, known as the kinetic isotope effect, has propelled deuterated compounds into the forefront of drug discovery. trans-Cinnamic acid and its derivatives are not only important synthetic intermediates but also possess various pharmacological activities. This guide provides an in-depth overview of the primary synthetic routes for preparing deuterated trans-cinnamic acid, targeting researchers, scientists, and professionals in drug development. We will detail experimental protocols for deuteration at the α- and β-vinylic positions, as well as on the aromatic ring, present comparative quantitative data, and illustrate the synthetic workflows.

Synthetic Strategies and Methodologies

The synthesis of deuterated trans-cinnamic acid can be strategically targeted to specific positions within the molecule to investigate or modulate metabolic pathways. The most common labeling positions are the α-carbon, the β-carbon, and the phenyl ring.

α-Deuteration via Hofmann Elimination

A straightforward method for introducing deuterium at the α-position of cinnamic acids involves the Hofmann elimination of α-trimethylammonio-acids in deuterated water (D₂O).[1] This approach utilizes readily available amino acid precursors, such as phenylalanine.

Experimental Protocol:

The synthesis involves two main stages: the exhaustive methylation of the amino acid followed by Hofmann elimination in a basic D₂O solution.

-

Step 1: Exhaustive Methylation: The precursor amino acid hydrochloride (e.g., phenylalanine hydrochloride, 2 mmol) is heated with an excess of methyl iodide (MeI) and dry silver oxide (Ag₂O) in D₂O (5 ml) under reflux for 2 hours. This step forms the quaternary ammonium salt.

-

Step 2: Hofmann Elimination: The reaction mixture is made alkaline with solid sodium hydroxide (30%) and maintained at room temperature for 24 hours, followed by heating at 100°C for 2 hours.[1] During this step, the elimination reaction occurs, forming the α-deuterated double bond.

-

Work-up and Purification: After the reaction, the mixture is acidified. The resulting (E)-[α-²H]cinnamic acid is extracted with ether, washed with water, and its identity and purity are confirmed by elemental analysis, TLC, and GLC of its methyl ester. The deuterium content is quantified by NMR and mass spectrometry.[1]

Specific α- and β-Deuteration from Ethyl Phenylpropiolate

A versatile method allows for the specific deuteration of either the α- or β-position by starting with ethyl phenylpropiolate and using different deuterated or non-deuterated reducing agents.[2]

Experimental Protocol for trans-Cinnamic Acid-α-d:

-

Step 1: Reduction with LiAlD₄: Ethyl phenylpropiolate is reduced using lithium aluminum deuteride (LiAlD₄). The reaction is then worked up with acetone and H₂O. This procedure yields trans-3-phenyl-2-propen-1-ol-1,1,2-d₃.

-

Step 2: Oxidation: The resulting deuterated cinnamyl alcohol is oxidized using sodium ruthenate to produce trans-cinnamic acid-α-d.[2]

Experimental Protocol for trans-Cinnamic Acid-β-d:

-

Step 1: Reduction with LiAlH₄: Ethyl phenylpropiolate is reduced with lithium aluminum hydride (LiAlH₄). The reaction is subsequently worked up with acetone-d₆ and D₂O. This yields trans-3-phenyl-2-propen-1-ol-O,3-d₂.

-

Step 2: Oxidation: The β-deuterated cinnamyl alcohol is then oxidized with sodium ruthenate to form trans-cinnamic acid-β-d.

Aromatic Ring Deuteration (d₅-trans-Cinnamic Acid)

For studies involving the metabolism of the aromatic ring, per-deuterated (d₅) trans-cinnamic acid can be synthesized starting from d₅-benzaldehyde.

Experimental Protocol:

-

Step 1: Wittig-Horner Reaction: Sodium hydride (NaH, 7.05 mmol) is suspended in tetrahydrofuran (THF, 11 mL). Triethyl phosphonoacetate (1.4 mL, 7.06 mmol) is added, and the mixture is stirred on ice for 10 minutes. A solution of d₅-benzaldehyde (379 mg, 3.41 mmol) in THF (5 mL) is then added, and the reaction is stirred at room temperature for 5 hours. The reaction is quenched with 1 N HCl. The product, d₅-trans-ethyl-cinnamate, is extracted with ethyl acetate (EtOAc), washed with brine, and the organic layer is dried over Na₂SO₄ and concentrated.

-

Step 2: Hydrolysis: The d₅-trans-ethyl-cinnamate (657.9 mg, 3.63 mmol) is dissolved in ethanol (6.10 mL), and 5 M NaOH (6.2 mL) is added. The mixture is stirred overnight at room temperature. The solution is then diluted with water, and any unreacted ester is extracted with EtOAc. The aqueous layer is acidified to pH 1 with 1 N HCl and extracted with EtOAc. The combined organic layers are dried over Na₂SO₄ and concentrated to yield d₅-trans-cinnamic acid.

Quantitative Data Summary

The efficiency of these synthetic methods can be compared based on their reported yields and the degree of deuterium incorporation.

| Deuteration Position | Starting Material | Key Reagents | Reported Yield (%) | Deuterium Incorporation | Reference |

| α-Position | Phenylalanine | MeI, Ag₂O, NaOH, D₂O | 63% | 0.82 D atom/molecule | |

| α-Position | 4-Methoxyphenylalanine | MeI, Ag₂O, NaOH, D₂O | 59% | 0.89 D atom/molecule | |

| α-Position | p-Hydroxyphenylalanine | MeI, NaOH, D₂O | 54% | 0.90 D atom/molecule | |

| α-Position | Ethyl Phenylpropiolate | LiAlD₄, Sodium Ruthenate | Not Specified | Specifically labeled | |

| β-Position | Ethyl Phenylpropiolate | LiAlH₄, D₂O, Sodium Ruthenate | Not Specified | Specifically labeled | |

| Aromatic Ring (d₅) | d₅-Benzaldehyde | Triethyl phosphonoacetate, NaH, NaOH | 79% (hydrolysis step) | >99% purity |

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the key synthetic protocols described above.

Caption: Workflow for α-deuteration via Hofmann Elimination.

Caption: Workflows for specific α- and β-deuteration.

References

trans-Cinnamic-d7 acid CAS number

An In-depth Technical Guide to trans-Cinnamic-d7 Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-Cinnamic acid is a naturally occurring organic compound that serves as a central precursor in the biosynthesis of a vast array of important plant molecules, including flavonoids, lignins, and coumarins.[1] Its deuterated analogue, this compound, is a stable, isotopically labeled version of trans-cinnamic acid where seven hydrogen atoms have been replaced by deuterium.[1] Specifically, five deuterium atoms are on the phenyl ring and two are on the propenoic acid side chain.[1] This isotopic labeling makes this compound an invaluable tool in scientific research, particularly as an internal standard for quantitative analysis and as a tracer for metabolic studies.[1][2] This guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, analytical methods, and applications in research and drug development.

Physicochemical Properties and Identification

The accurate identification and characterization of this compound are crucial for its effective use in research. The following table summarizes its key quantitative data.

| Property | Value |

| CAS Number | 308796-47-6, 343338-31-8 (Synonym) |

| Molecular Formula | C₉HD₇O₂ |

| Molecular Weight | 155.20 g/mol |

| Synonyms | 3-Phenyl-d5-2-propenoic acid-2,3-d2, (2E)-3-(Phenyl-2,3,4,5,6-d5)-2-propenoic-2,3-d2 Acid |

| Isotopic Purity | ≥98 atom % D |

| Melting Point | 132-135 °C |

| Boiling Point | 300 °C |

| Flash Point | 100 °C (closed cup) |

| InChI Key | WBYWAXJHAXSJNI-UJMUNGNDSA-N |

| SMILES String | [2H]c1c([2H])c([2H])c(c([2H])c1[2H])\C([2H])=C(/[2H])C(O)=O |

Experimental Protocols: Synthesis and Purification

The synthesis of this compound can be achieved through several chemical and biocatalytic methods. The choice of method often depends on the desired isotopic purity and scale of production.

Chemical Synthesis Methods

-

Perkin Reaction : This method involves the condensation of a deuterated aromatic aldehyde (benzaldehyde-d5) with a deuterated acid anhydride (acetic anhydride-d6) in the presence of a weak base like sodium acetate. This classic reaction is effective for forming the α,β-unsaturated carboxylic acid structure.

-

Knoevenagel-Doebner Condensation : A highly efficient method that involves the reaction of a deuterated aldehyde (benzaldehyde-d5) with an active methylene compound, such as malonic acid or malonic acid-d4, using a basic catalyst like pyridine or piperidine. A microwave-assisted variation of this condensation has been reported for the non-deuterated form, reacting benzaldehyde and malonic acid with piperidine and triethylamine in toluene at 100°C for 1 hour, yielding the product.

-

Hydrogen-Deuterium (H-D) Exchange : This post-synthesis approach involves exchanging protons for deuterons on the non-labeled trans-cinnamic acid molecule. This is typically facilitated by a catalyst and a deuterium source, such as deuterium oxide (D₂O).

Biocatalytic Synthesis

Biocatalytic methods offer an alternative route, often with high specificity.

-

Engineered Microorganisms : Microorganisms can be cultured in media containing D₂O or deuterated carbon sources (e.g., D-glucose). The cellular machinery then incorporates deuterium into the amino acid precursors, which are subsequently converted into deuterated phenylpropanoid products.

-

Enzymatic Synthesis : The enzyme Phenylalanine ammonia-lyase (PAL) is crucial as it catalyzes the conversion of L-phenylalanine to trans-cinnamic acid. Using a deuterated L-phenylalanine precursor with this enzyme can yield deuterated trans-cinnamic acid.

Purification

Post-synthesis, purification is typically achieved through techniques such as column chromatography on silica gel or recrystallization. For example, a crude product can be purified by column chromatography using a mobile phase like n-hexane/ethyl acetate. The purity of the final product is then verified using analytical techniques.

Experimental Protocols: Analytical Methods

Accurate analysis is critical for confirming isotopic purity and for quantification in experimental samples.

Mass Spectrometry (MS)

MS is a primary technique for the analysis of isotopically labeled compounds.

-

Method : Ultra-High-Performance Liquid Chromatography coupled with a triple quadrupole mass spectrometer (UHPLC-QqQ-MS/MS) is a highly sensitive and selective method for quantifying compounds like this compound in complex biological matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is also a robust technique, though derivatization may be needed to increase volatility.

-

Protocol Outline :

-

Sample Preparation : Matrix-specific extraction, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is performed.

-

Chromatographic Separation : The extract is injected into a UHPLC system, typically with a C18 column, for separation from matrix components. A gradient mobile phase (e.g., water and methanol) is often used.

-

Mass Spectrometric Detection : The analyte is ionized (e.g., by electrospray ionization) and detected by the mass spectrometer. The increased mass of this compound (M+7) allows it to be easily distinguished from its unlabeled counterpart.

-

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is commonly used to determine the purity and concentration of trans-cinnamic acid in various samples, including commercial products.

-

Method : A reverse-phase C18 column is used with a gradient mobile phase, such as water and methanol.

-

Protocol Outline :

-

Standard Preparation : Stock solutions of a reference standard are prepared in a suitable solvent like methanol across a range of concentrations (e.g., 0.01 to 100 µg/mL) to create a calibration curve.

-

Sample Preparation : The sample is dissolved in the mobile phase solvent and filtered through a 0.45-µm syringe filter.

-

Analysis : A small volume (e.g., 10 µL) is injected into the HPLC system. Detection is typically performed at a UV absorbance of 280 nm. Purity is assessed by the presence of a single peak.

-

Applications in Research and Drug Development

This compound is a critical tool in pharmacology and drug development, primarily due to its utility as a stable isotope-labeled internal standard and metabolic tracer.

Internal Standard and Tracer

-

Quantitative Analysis : In analytical chemistry, particularly in mass spectrometry-based methods, a known concentration of this compound is added to a sample. Because of its chemical similarity to the endogenous (unlabeled) trans-cinnamic acid, it behaves identically during sample extraction, derivatization, and chromatographic separation. However, its higher mass allows it to be distinguished by the mass spectrometer, enabling precise quantification of the unlabeled analyte.

-

Metabolic Studies : As a tracer, this compound can be introduced into a biological system to track the metabolic fate of cinnamic acid. By analyzing the isotopic composition of downstream metabolites, researchers can elucidate biochemical pathways and transformations.

-

Kinetic Isotope Effect (KIE) : The replacement of hydrogen with deuterium can slow down reaction rates. This effect is instrumental in studying enzyme kinetics and reaction mechanisms, providing insights into bond-breaking steps in metabolic pathways.

Pharmacological Potential of Cinnamic Acid

While the deuterated form is primarily a research tool, the non-deuterated trans-cinnamic acid and its derivatives exhibit a wide range of biological activities, making them interesting candidates for drug development.

-

Antimicrobial Activity : Cinnamic acid has shown potent activity against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa. Its mechanisms of action include disrupting the bacterial cell membrane, inhibiting ATPase activity, and preventing biofilm formation.

-

Anti-inflammatory and Antioxidant Effects : It demonstrates anti-inflammatory properties by improving oxidative stress and reducing the infiltration of inflammatory cells.

-

Anticancer Activity : Studies have shown that trans-cinnamic acid can inhibit the growth of various human tumor cell lines, including breast cancer (MCF-7), melanoma, and leukemia. It can induce apoptosis (programmed cell death) in cancer cells.

-

Antidiabetic Effects : Cinnamic acid can enhance metabolic health by improving glucose uptake and insulin sensitivity. A study using a self-nanoemulsifying drug delivery system (SNEDDS) for trans-cinnamic acid demonstrated enhanced bioavailability and superior antihyperglycemic efficacy in a diabetic rat model.

References

Unveiling the Bio-Functional Profile of trans-Cinnamic-d7 Acid: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, an in-depth exploration of trans-Cinnamic-d7 acid reveals its primary role as a powerful research tool for investigating the multifaceted biological activities of its non-deuterated counterpart, trans-Cinnamic acid. This stable isotope-labeled compound is instrumental in quantitative analyses and pharmacokinetic studies, offering a precise lens through which to view the therapeutic potential of trans-Cinnamic acid in various pathological conditions. This technical guide synthesizes the known biological activities of trans-Cinnamic acid, presenting quantitative data, detailed experimental protocols, and key signaling pathways, all of which can be investigated using this compound as a tracer.

Introduction to this compound: A Tool for Mechanistic Insight

This compound is the deuterated form of trans-Cinnamic acid, a naturally occurring phenolic compound found in a variety of plants. The substitution of seven hydrogen atoms with deuterium provides a stable isotopic label, making it an invaluable tool for a range of research applications. Its primary utility lies in its application as an internal standard for quantitative analysis by mass spectrometry (NMR, GC-MS, or LC-MS) and as a tracer in metabolic and pharmacokinetic studies.[] The kinetic isotope effect, a change in the rate of a chemical reaction upon substitution of an isotope, can also be investigated using this deuterated analog, providing deeper insights into reaction mechanisms.

The biological significance of this compound is intrinsically linked to the diverse bioactivities of trans-Cinnamic acid. These activities, which span antimicrobial, anti-inflammatory, and anticancer effects, are the subject of intense research, with this compound serving as a key to unlocking a more precise understanding of its absorption, distribution, metabolism, and excretion (ADME) profile.[2]

Biological Activities of the Parent Compound: trans-Cinnamic Acid

trans-Cinnamic acid has demonstrated a broad spectrum of biological activities, positioning it as a compound of interest for therapeutic development. The following sections detail its key bio-functional properties.

Antimicrobial Activity

trans-Cinnamic acid exhibits inhibitory effects against a range of microorganisms, including bacteria and fungi. Its mechanism of action is thought to involve the disruption of cell membranes and inhibition of key cellular enzymes.

Anticancer Activity

A growing body of evidence suggests that trans-Cinnamic acid possesses anticancer properties, demonstrating cytotoxicity against various cancer cell lines. Its proposed mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of tumor cell migration and invasion.[3][4][5]

Anti-inflammatory Activity

trans-Cinnamic acid has been shown to exert anti-inflammatory effects by modulating key inflammatory pathways. This includes the inhibition of pro-inflammatory enzymes and cytokines.

Quantitative Data Summary

To facilitate a comparative analysis of the biological potency of trans-Cinnamic acid, the following tables summarize key quantitative data from various in vitro studies. These values represent the concentrations at which trans-Cinnamic acid and its derivatives exert their biological effects and are crucial for designing experiments utilizing this compound.

Table 1: Antimicrobial Activity of trans-Cinnamic Acid and its Derivatives

| Compound | Microorganism | Assay Type | Result (MIC/IC50) | Reference |

| trans-Cinnamic acid | Aeromonas sobria | Microdilution | MIC: 250 µg/mL | |

| trans-Cinnamic acid | Staphylococcus aureus | Microdilution | MIC range: 16–64 mg/L | |

| trans-Cinnamic acid | Staphylococcus epidermidis | Microdilution | - | |

| Cinnamic acid derivative (DM2) | Staphylococcus aureus | Microdilution | MIC50: 32 mg/L | |

| Cinnamic acid derivative (DM8) | Enterococcus faecium | Microdilution | MIC50: 32 mg/L | |

| 4-hydroxycinnamic acid derivative | Mycobacterium marinum | - | IC50: 64 µM | |

| Cinnamic acid derivative (Compound 20) | Mycobacterium tuberculosis H37Ra | - | IC50: 0.045 µg/mL |

Table 2: Anticancer Activity of trans-Cinnamic Acid and its Derivatives

| Compound | Cell Line | Assay Type | Result (IC50) | Reference |

| trans-Cinnamic acid | HT-144 (Melanoma) | MTT Assay | 2.4 mM | |

| trans-Cinnamic acid | HT29 (Colon Carcinoma) | MTT Assay | ~1 mM | |

| Cinnamic acid derivatives | HeLa, K562, Fem-x, MCF-7 | MTT Assay | 42 - 166 µM | |

| Cinnamic acid derivative (Compound 3) | Murine leukaemia P-388 | - | 0.5 µg/mL |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide protocols for key experiments used to evaluate the biological activity of trans-Cinnamic acid, for which this compound can be used as a research tool.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Preparation of trans-Cinnamic Acid Solutions: A stock solution of trans-Cinnamic acid is prepared and serially diluted in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Cell Viability Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

-

Treatment with trans-Cinnamic Acid: The cells are then treated with various concentrations of trans-Cinnamic acid for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition and Incubation: After the treatment period, MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals.

-

Solubilization and Absorbance Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration that inhibits 50% of cell growth, is then calculated.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This model is used to evaluate the in vivo anti-inflammatory activity of compounds.

-

Animal Grouping and Acclimatization: Mice are divided into groups and allowed to acclimatize to the laboratory conditions.

-

Compound Administration: The test compound (trans-Cinnamic acid) is administered to the animals, typically via intraperitoneal injection, at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., diclofenac).

-

Induction of Inflammation: After a specific time, inflammation is induced by injecting a solution of carrageenan into the sub-plantar region of the right hind paw of each mouse.

-

Measurement of Paw Volume: The paw volume is measured at different time points after carrageenan injection using a plethysmometer.

-

Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Signaling Pathways and Mechanistic Diagrams

Understanding the molecular mechanisms underlying the biological activities of trans-Cinnamic acid is crucial for its development as a therapeutic agent. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow involving this compound.

Conclusion and Future Directions

This compound is an indispensable tool for elucidating the biological activities and therapeutic potential of its parent compound, trans-Cinnamic acid. The diverse pharmacological properties of trans-Cinnamic acid, including its antimicrobial, anticancer, and anti-inflammatory effects, warrant further investigation. Future research, leveraging the precision afforded by stable isotope labeling, should focus on in-depth pharmacokinetic and pharmacodynamic studies to translate the promising in vitro findings into potential clinical applications. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute rigorous studies in this exciting field of drug discovery.

References

- 2. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigating the Impact of Optimized Trans-Cinnamic Acid-Loaded PLGA Nanoparticles on Epithelial to Mesenchymal Transition in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Isotopic Purity of trans-Cinnamic-d7 Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of trans-Cinnamic-d7 acid, a deuterated analog of trans-cinnamic acid. This document outlines the common analytical methodologies for determining isotopic enrichment, presents detailed experimental protocols, and discusses the synthesis of this isotopically labeled compound.

Understanding Isotopic Purity

For a deuterated active pharmaceutical ingredient (API), purity encompasses not only the absence of chemical contaminants but also the isotopic composition. It is practically impossible to synthesize a compound with 100% isotopic purity, especially when multiple deuterium atoms are incorporated. This results in the formation of isotopologues—molecules that are chemically identical but differ in their isotopic composition. For instance, in a d7 compound like this compound, the final product will contain a small population of molecules with six deuterium atoms (d6), five (d5), and so on.

It is crucial to distinguish between two key terms:

-

Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position within a molecule. For example, a starting material with 99.5% deuterium enrichment means that for any given labeled position, there is a 99.5% probability of finding a deuterium atom and a 0.5% probability of finding a hydrogen atom.[1]

-

Species Abundance: This refers to the percentage of the total population of molecules that have a specific, complete isotopic composition (e.g., the percentage of d7, d6, d5 molecules).[1]

Regulatory agencies require a thorough analysis and quantification of these isotopologues, making their characterization a critical aspect of Chemistry, Manufacturing, and Controls (CMC).[1]

Analytical Methodologies for Isotopic Purity Determination

The two primary analytical techniques for determining the isotopic purity of deuterated compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[2]

Mass Spectrometry (MS) is a cornerstone technique for analyzing isotopically labeled compounds as it differentiates molecules based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) is particularly powerful as it can distinguish between different H/D isotopolog ions.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy , specifically quantitative ¹H NMR (qNMR), is exceptionally precise for measuring the small amounts of residual hydrogen in a highly deuterated sample. By comparing the signal of these residual protons to a known internal standard, the overall isotopic enrichment can be determined with high accuracy.

The following table summarizes the typical isotopic purity data for commercially available this compound.

| Parameter | Value | Source |

| Isotopic Purity | 98 atom % D | Sigma-Aldrich |

Experimental Protocols

Synthesis of this compound via Perkin Condensation

The Perkin condensation is a common method for synthesizing cinnamic acids. For the synthesis of this compound, deuterated starting materials are used. A plausible synthetic route involves the condensation of benzaldehyde-d6 with acetic anhydride-d6 in the presence of a weak base like sodium acetate.

Reactants:

-

Benzaldehyde-d6

-

Acetic anhydride-d6

-

Sodium acetate (or other suitable base)

Procedure:

-

Combine benzaldehyde-d6, acetic anhydride-d6, and anhydrous sodium acetate in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to 170-190°C for several hours.

-

After cooling, add water and neutralize with a base (e.g., sodium hydroxide solution) to convert the product to its sodium salt.

-

Extract any unreacted benzaldehyde with a suitable organic solvent.

-

Treat the aqueous solution with activated charcoal and filter while hot.

-

Acidify the filtrate with hydrochloric acid to precipitate the this compound.

-

Collect the crystalline product by vacuum filtration, wash with cold water, and dry.

Isotopic Purity Determination by UPLC-HRMS

This method outlines a general procedure for determining the isotopic purity of this compound using Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry.

1. Sample Preparation:

-

Accurately weigh a small amount of the this compound sample.

-

Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration, typically in the range of 1 µg/mL.

2. UPLC-HRMS Parameters:

| Parameter | Recommended Setting |

| UPLC System | |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. |

| Flow Rate | 0.2 - 0.4 mL/min |

| Column Temperature | 30 - 40 °C |

| Injection Volume | 1 - 5 µL |

| HRMS System | |

| Ionization Mode | Electrospray Ionization (ESI), negative or positive mode |

| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap |

| Scan Mode | Full Scan |

| Mass Range | m/z 100 - 200 |

| Resolution | > 60,000 |

3. Data Analysis and Isotopic Purity Calculation:

-

Acquire the full scan mass spectrum of the eluting this compound peak.

-

Identify the ion corresponding to the fully deuterated molecule ([M-H]⁻ at m/z 154.1 for negative mode) and the ions for the lower isotopologues (d6, d5, etc.).

-

Integrate the peak areas for each isotopolog.

-

The isotopic purity (atom % D) is calculated based on the relative abundances of the different isotopolog ions. Two common calculation methods are:

-

Method 1: Based on the fully deuterated species.

-

Isotopic Purity (%) = [Intensity(d7) / Σ(Intensities of all isotopologues)] x 100

-

-

Method 2: Weighted average.

-

This method provides the average number of deuterium atoms per molecule.

-

-

Isotopic Purity Determination by Quantitative ¹H NMR (qNMR)

This protocol describes the use of qNMR with an internal standard to determine the isotopic purity of this compound.

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound sample into an NMR tube.

-

Accurately weigh a similar amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) of known purity into the same NMR tube. The internal standard should have a sharp singlet that does not overlap with any analyte signals.

-

Add a precise volume (e.g., 600 µL) of a deuterated solvent (e.g., DMSO-d6, CDCl₃) to the NMR tube and ensure complete dissolution.

2. NMR Acquisition Parameters:

| Parameter | Recommended Setting |

| Spectrometer | 400 MHz or higher |

| Pulse Program | Standard single pulse (e.g., 'zg30' on Bruker) |

| Acquisition Time (AQ) | ≥ 3 seconds |

| Relaxation Delay (D1) | 5 x T₁ of the slowest relaxing proton (typically > 30 seconds for accurate quantification) |

| Number of Scans (NS) | 16 or higher, depending on sample concentration |

| Temperature | 298 K |

3. Data Processing and Isotopic Purity Calculation:

-

Process the acquired FID with an appropriate line broadening (e.g., 0.3 Hz).

-

Carefully phase the spectrum and perform a baseline correction.

-

Integrate the signal from the internal standard and the residual proton signals in the this compound spectrum. The most likely residual signals will be in the aromatic and vinylic regions.

-

The isotopic purity is calculated using the following formula:

Purity (%) = [1 - (moles of residual H / theoretical moles of H in a non-deuterated sample)] x 100

Where the moles of residual H are determined by comparing the integral of the residual proton signals to the integral of the known amount of the internal standard.

Visualizations

References

- 1. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Abundance of Trans-Cinnamic Acid Isotopes for Researchers and Drug Development Professionals

This guide provides an in-depth overview of the natural isotopic abundance of trans-cinnamic acid, a key intermediate in the biosynthesis of numerous commercially and medicinally significant compounds. Understanding the isotopic composition is critical for applications ranging from authenticating natural products to elucidating metabolic pathways in drug development. This document outlines the foundational principles of isotopic abundance, presents detailed analytical methodologies, and discusses the biosynthetic origins of isotopic variations.

Fundamental Principles of Isotopic Abundance

Isotopes are variants of a particular chemical element which differ in neutron number. While having nearly identical chemical properties, the mass difference between isotopes leads to subtle variations in the rates of chemical reactions and physical processes, a phenomenon known as isotopic fractionation. Trans-cinnamic acid (C₉H₈O₂) is composed of carbon, hydrogen, and oxygen, each having more than one stable isotope. The natural abundance of these isotopes is the percentage of each isotope found in a typical terrestrial sample.

The globally accepted average natural abundances of the stable isotopes of carbon, hydrogen, and oxygen are summarized below. These values serve as a baseline, but significant variations can occur in specific samples due to biosynthetic and environmental factors.

| Element | Isotope | Symbol | Relative Natural Abundance (%) |

| Carbon | Carbon-12 | ¹²C | ~98.9% |

| Carbon-13 | ¹³C | ~1.1% | |

| Hydrogen | Protium | ¹H | >99.98% |

| Deuterium | ²H (D) | ~0.02% | |

| Oxygen | Oxygen-16 | ¹⁶O | ~99.76% |

| Oxygen-17 | ¹⁷O | ~0.04% | |

| Oxygen-18 | ¹⁸O | ~0.20% |

Table 1: Generally accepted natural abundances of stable isotopes for the constituent elements of trans-cinnamic acid. Note that these are average terrestrial values; actual abundances in specific molecules can vary.

Isotopic Fractionation in the Biosynthesis of Trans-Cinnamic Acid

The specific isotopic signature of a naturally derived molecule like trans-cinnamic acid can deviate from the statistical distribution predicted by average elemental abundances. This is primarily due to kinetic isotope effects during its biosynthesis. Trans-cinnamic acid is a central compound in the phenylpropanoid pathway, produced in plants from the amino acid L-phenylalanine.[1]

The key enzymatic step is the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL). In this reaction, molecules containing lighter isotopes (e.g., ¹²C, ¹H) tend to react slightly faster than their heavier counterparts (e.g., ¹³C, ²H). This kinetic isotope effect results in the product, trans-cinnamic acid, being slightly depleted in the heavier isotopes relative to the precursor L-phenylalanine pool. The extent of this depletion can be influenced by various physiological and environmental factors, making the isotopic signature a potential tracer for the compound's origin and the conditions under which it was formed.

Figure 1. Biosynthesis of trans-cinnamic acid and associated isotopic fractionation.

Experimental Protocol: Isotope Ratio Mass Spectrometry (IRMS)

The precise measurement of natural isotopic abundances in organic compounds like trans-cinnamic acid is performed using Isotope Ratio Mass Spectrometry (IRMS). This technique is highly sensitive and designed to measure small variations in the ratios of stable isotopes. The most common configuration for organic compounds is Elemental Analyzer-IRMS (EA-IRMS).

The core principle involves converting the purified organic sample into simple gases (e.g., CO₂ for carbon, H₂ for hydrogen, N₂ for nitrogen), chromatographically separating them, and then introducing them into the mass spectrometer. The IRMS instrument precisely measures the mass-to-charge ratios corresponding to the different isotopologues of the gas (e.g., for CO₂, it measures m/z 44, 45, and 46), allowing for the determination of the isotopic ratio (e.g., ¹³C/¹²C).

-

Sample Preparation and Purification:

-

Trans-cinnamic acid must be extracted and purified from its source matrix (e.g., plant tissue, synthetic reaction mixture). Standard laboratory techniques such as solvent extraction followed by High-Performance Liquid Chromatography (HPLC) or crystallization are essential to ensure the sample is free from contaminants that could alter the isotopic measurement.

-

The purified sample is dried completely under vacuum to remove any residual solvents or water.

-

-

Sample Weighing and Encapsulation:

-

A microbalance is used to weigh a precise amount of the purified, dried trans-cinnamic acid (typically in the microgram to low-milligram range).

-

The weighed sample is placed into a small, clean tin or silver capsule, which is then crimped into a small ball to ensure no atmospheric contamination.

-

-

Combustion/Pyrolysis via Elemental Analyzer (EA):

-

The encapsulated sample is introduced into the EA via an autosampler.

-

For ¹³C Analysis: The sample undergoes flash combustion in a furnace at >1000°C in the presence of pure oxygen. This process quantitatively converts all the carbon in the trans-cinnamic acid molecule into CO₂ gas.

-

For ²H Analysis: The sample undergoes high-temperature pyrolysis (thermal conversion without oxygen) at ~1400°C. This process quantitatively converts all the hydrogen into H₂ gas.

-

The resulting gases pass through various chemical traps and reduction furnaces to remove unwanted byproducts (like water and sulfur oxides) and ensure the analyte gas is pure.

-

-

Gas Chromatographic Separation:

-

The purified analyte gas (CO₂ or H₂) is carried by a helium stream through a gas chromatography (GC) column. This step separates the analyte gas from other combustion products, ensuring only a pure plug of the target gas enters the mass spectrometer.

-

-

Introduction to the IRMS and Ionization:

-

The pure gas enters the ion source of the mass spectrometer, where it is bombarded with a stream of electrons. This process ionizes the gas molecules.

-

-

Mass Analysis and Detection:

-

The ions are accelerated and passed through a magnetic sector, which separates them based on their mass-to-charge ratio.

-

For CO₂, separate ion beams corresponding to masses 44 (¹²C¹⁶O₂), 45 (¹³C¹⁶O₂ or ¹²C¹⁷O¹⁶O), and 46 are focused onto a set of Faraday cup detectors simultaneously.

-

The detectors measure the intensity of each ion beam, which is directly proportional to the abundance of that isotopologue.

-

-

Data Analysis and Reporting:

-

The instrument software calculates the ratio of the heavy to light isotope (e.g., ¹³C/¹²C).

-

This ratio is reported in delta (δ) notation in parts per thousand (per mil, ‰) relative to an international standard (e.g., Vienna Pee Dee Belemnite (VPDB) for carbon). The formula is: δ (‰) = [(R_sample / R_standard) - 1] × 1000 where R is the ratio of the heavy to the light isotope.

-

Figure 2. Experimental workflow for carbon isotope analysis of trans-cinnamic acid by EA-IRMS.

Applications in Research and Drug Development

-

Authentication and Origin Determination: The unique isotopic signature of trans-cinnamic acid can be used to distinguish between natural and synthetic sources. This is crucial for the quality control of herbal medicines, food additives, and fragrances where "natural" labeling commands a premium.

-

Metabolic Pathway Analysis: By using stable isotope-labeled trans-cinnamic acid (e.g., ¹³C-labeled), researchers can trace its metabolic fate within an organism. This is a powerful tool in drug development for understanding pharmacokinetics, identifying metabolites, and elucidating mechanisms of action.

-

Environmental and Agricultural Studies: Isotopic analysis can provide insights into the physiological status of plants and the environmental conditions (e.g., water availability, nutrient sources) under which they were grown.

References

In-Depth Technical Guide to the Safety of trans-Cinnamic-d7 Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety profile of trans-Cinnamic-d7 acid. Given the limited specific data on the deuterated form, this document leverages extensive safety and toxicological data available for the non-deuterated parent compound, trans-cinnamic acid. The toxicological profiles of deuterated and non-deuterated compounds are generally considered to be closely related, particularly concerning acute effects such as irritation. This guide summarizes key safety data, outlines experimental methodologies for toxicological assessments, and presents relevant biological pathways to inform safe handling and use in research and development.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its irritant properties.

Table 1: GHS Classification of trans-Cinnamic Acid [1]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation. |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |

Signal Word: Warning

Hazard Pictograms:

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound and its non-deuterated analogue is provided below.

Table 2: Physical and Chemical Properties

| Property | This compound | trans-Cinnamic Acid |

| Appearance | Solid[1] | White crystalline powder[2][3] |

| Molecular Formula | C₉D₇HO₂ | C₉H₈O₂[4] |

| Molecular Weight | 155.20 g/mol | 148.16 g/mol |

| CAS Number | 343338-31-8 | 140-10-3 |

| Melting Point | No data available | 131 - 136 °C |

| Boiling Point | No data available | 300 °C |

| Flash Point | No data available | > 100 °C |

| Water Solubility | No data available | 0.4 g/L (20°C) |

Toxicological Data

The toxicological data for trans-cinnamic acid provides a strong basis for assessing the safety of its deuterated form. Key findings from various studies are summarized below.

Table 3: Summary of Toxicological Data for trans-Cinnamic Acid

| Endpoint | Species | Route | Results | Reference |

| Acute Oral Toxicity (LD50) | Rat | Oral | >2000 mg/kg bw | --INVALID-LINK-- |

| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | >5000 mg/kg bw | --INVALID-LINK-- |

| Skin Irritation | Human | Dermal Patch | 4% in petrolatum did not cause irritation in healthy volunteers. | --INVALID-LINK-- |

| Eye Irritation | Rabbit, Guinea Pig | Ocular | 0.1-1% in distilled water caused no irritation. | --INVALID-LINK-- |

| Respiratory Irritation | Human | Inhalation | 70 mg/m³ smoke caused transient, minimal irritation. | --INVALID-LINK-- |

| Developmental Toxicity (NOAEL) | Rat | Gavage | 50 mg/kg/day (highest dose tested) | --INVALID-LINK-- |

| Dermal Absorption | Rhesus Monkey | Dermal | 83.9% (occluded) | --INVALID-LINK-- |

Experimental Protocols

The following sections detail the methodologies for key toxicological assessments relevant to the hazards of trans-cinnamic acid. These protocols are based on internationally recognized guidelines.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

This test evaluates the potential of a substance to cause skin irritation by assessing its cytotoxicity on a reconstructed human epidermis model.

Methodology:

-

Test System: A commercially available Reconstructed Human Epidermis (RhE) model, such as EpiDerm™, EpiSkin™, or SkinEthic™ RHE, is used. These models consist of human-derived epidermal keratinocytes cultured to form a multi-layered, differentiated epidermis.

-

Procedure:

-

The test substance is applied topically to the surface of the RhE tissue. For solids like trans-cinnamic acid, a fine powder is applied to a moistened tissue surface.

-

The exposure duration is typically 60 minutes.

-

Following exposure, the test substance is thoroughly washed from the tissue surface.

-

The tissues are then incubated for a post-exposure period of 42 hours to allow for the development of cytotoxic effects.

-

-

Endpoint Measurement: Cell viability is determined using the MTT assay. Tissues are incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which is converted to a blue formazan salt by metabolically active cells. The amount of formazan produced is quantified spectrophotometrically.

-

Classification: A substance is classified as an irritant (UN GHS Category 2) if the mean tissue viability is reduced to ≤ 50% of the negative control.

Acute Eye Irritation/Corrosion Test (OECD TG 405)

This in vivo test assesses the potential of a substance to cause eye irritation or corrosion.

Methodology:

-

Test System: Albino rabbits are typically used for this assay.

-

Procedure:

-

A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as an untreated control.

-

The eyes are examined at 1, 24, 48, and 72 hours after application.

-

-

Endpoint Measurement: Ocular lesions of the cornea (opacity), iris, and conjunctivae (redness and swelling) are scored at each observation point.

-

Classification: The classification of the substance is based on the severity and reversibility of the observed ocular lesions.

Human Inhalation Exposure (Conceptual Protocol)

While a detailed protocol for the specific study on cinnamic acid smoke is not publicly available, a conceptual protocol for such a human volunteer study would likely involve the following steps:

-

Subject Recruitment: Healthy, non-smoking adult volunteers are recruited following informed consent and ethical review board approval.

-

Exposure Generation: Cinnamic acid smoke is generated in a controlled manner, for example, through pyrotechnic generation, to achieve a target atmospheric concentration.

-

Exposure Conditions: Volunteers are exposed in a controlled environment chamber for a defined period (e.g., 10 minutes). Air quality and the concentration of cinnamic acid are continuously monitored.

-

Endpoint Measurement:

-

Subjective Symptoms: Volunteers report any sensory irritation (e.g., eye, nose, or throat irritation; coughing) using standardized questionnaires.

-

Physiological Parameters: Respiratory rate, tidal volume, and minute volume are measured before, during, and after exposure.

-

Clinical Examination: Pre- and post-exposure medical examinations, including chest radiographs, may be conducted.

-

Signaling and Metabolic Pathways

Metabolic Pathway of trans-Cinnamic Acid

trans-Cinnamic acid is a key intermediate in the phenylpropanoid pathway in plants and is metabolized in animals. The primary metabolic route involves hydroxylation and conjugation.

Caption: Metabolic pathway of trans-cinnamic acid.

Cellular Response to Chemical-Induced Skin Irritation

Chemical irritants like trans-cinnamic acid can trigger a cascade of cellular events in the skin, leading to an inflammatory response. This process involves the activation of transcription factors such as AP-1 and Nrf2, which regulate the expression of pro-inflammatory and antioxidant genes, respectively.

Caption: Cellular response to skin irritation by trans-cinnamic acid.

Safe Handling and Storage

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust.

-

Use only in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.

-

Wash hands thoroughly after handling.

Storage:

-

Keep container tightly sealed in a cool, well-ventilated area.

-

Store locked up.

-

Recommended storage temperature is -20°C for long-term storage.

First Aid Measures

-

After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

After skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

-

After inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

After swallowing: Rinse mouth. Do NOT induce vomiting. Call a physician if you feel unwell.

Disposal Considerations

Dispose of contents/container in accordance with local, regional, national, and international regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.

Conclusion

The safety profile of this compound is predicted to be very similar to that of trans-cinnamic acid, which is classified as a skin, eye, and respiratory irritant, and is harmful if swallowed. The provided toxicological data, experimental protocols, and pathway analyses offer a robust framework for understanding and managing the potential hazards associated with this compound. Adherence to the recommended safe handling procedures, use of appropriate personal protective equipment, and implementation of proper emergency measures are essential to ensure the safety of researchers, scientists, and drug development professionals working with this compound.

References

Solubility Profile of trans-Cinnamic-d7 Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of trans-Cinnamic-d7 acid in various organic solvents. Due to the limited availability of direct quantitative data for this specific deuterated isotopologue, this guide leverages data from its non-deuterated counterpart, trans-cinnamic acid, to provide reliable estimates. The underlying principle is that the substitution of hydrogen with deuterium atoms results in a negligible change in the molecule's polarity and intermolecular forces, thus leading to a very similar solubility profile. This document also outlines a detailed experimental protocol for researchers seeking to determine the precise solubility of this compound in their specific solvent systems.

Introduction to this compound

This compound is a deuterated form of trans-cinnamic acid where seven hydrogen atoms have been replaced by deuterium.[1] Specifically, five deuterium atoms are located on the phenyl ring, and two are on the propenoic acid side chain.[1] This isotopic labeling makes it a valuable tool in various research applications, including metabolic pathway tracing and the study of kinetic isotope effects.[1] Understanding its solubility is critical for designing experiments, preparing stock solutions, and in formulation development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₉HD₇O₂ |

| Molecular Weight | 155.20 g/mol [1][2] |

| Melting Point | 132–135°C |

| Appearance | White to off-white solid/crystalline powder |

Solubility Data

trans-Cinnamic acid is generally characterized as being slightly soluble in water and freely soluble in many organic solvents. The deuterated form, this compound, is expected to exhibit a similar solubility profile. A compilation of available quantitative and qualitative solubility data is presented in Table 2. It is important to note that most of the detailed quantitative data is for the non-deuterated trans-cinnamic acid and should be considered a close approximation for the d7 isotopologue.

| Solvent | Temperature (°C) | Solubility | Data Type |

| Quantitative Data for this compound | |||

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL (644.33 mM) | Quantitative |

| Qualitative Data for trans-Cinnamic Acid | |||

| Water | Not Specified | Insoluble | Qualitative |

| Hot Water | Not Specified | Slightly Soluble | Qualitative |

| Benzene | Not Specified | Easily Soluble | Qualitative |

| Acetone | Not Specified | Easily Soluble | Qualitative |

| Ether | Not Specified | Easily Soluble | Qualitative |

| Glacial Acetic Acid | Not Specified | Easily Soluble | Qualitative |

| Quantitative Data for trans-Cinnamic Acid | |||

| Water | 25 | 0.4 g/L | Quantitative |

| Methanol | 25 | 273 nm (λmax) | Quantitative |

| Ethanol + Water Mixtures | 298.15 K (25°C) | Solubility increases with higher ethanol concentration | Quantitative |

| Methanol + Water Mixtures | 298.15 K (25°C) | Solubility increases with higher methanol concentration | Quantitative |

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data for this compound in a specific organic solvent, the following experimental protocol, based on the isothermal shake-flask method, is recommended.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Solvent of interest (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container. The excess solid should be clearly visible.

-

Equilibration: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the mixture to stand undisturbed at the set temperature for a period to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette. Immediately filter the solution using a syringe filter to remove any undissolved solid particles. The filter should also be at the experimental temperature.

-

Dilution: Dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a calibrated analytical instrument.

-

Calculation: Calculate the solubility using the following formula:

Solubility (g/L) = (Concentration of diluted solution) x (Dilution factor)

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

trans-Cinnamic-d7 acid physical appearance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trans-Cinnamic-d7 acid, a deuterated analog of trans-cinnamic acid. It details its physical and chemical properties, synthesis, analytical methods, and applications, with a focus on its use in scientific research.

Overview

trans-Cinnamic acid is a naturally occurring organic compound found in various plants, where it serves as a key precursor in the biosynthesis of many significant molecules like lignins, flavonoids, and coumarins.[1] Its deuterated form, this compound, has seven hydrogen atoms replaced by deuterium isotopes.[1] Specifically, five deuterium atoms are substituted on the phenyl ring, and two are located on the propenoic acid side chain.[1] This isotopic labeling makes this compound a valuable tool in research, particularly as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS, and as a tracer in metabolic studies.[1][2] The increased mass due to deuterium allows for its clear distinction from the naturally occurring, unlabeled form in mass spectrometry.

Physical Appearance

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for designing experiments and for its proper storage and handling.

| Property | Value | Source |

| Molecular Formula | C₉D₇HO₂ (C₆D₅CD=CDCO₂H) | |

| Molecular Weight | 155.20 g/mol | |

| Melting Point | 132-135 °C | |

| Boiling Point | 300 °C | |

| Isotopic Purity | 98 atom % D | |

| CAS Number | 308796-47-6, 343338-31-8 | |

| Appearance | White to almost white crystalline powder | |

| Solubility | Sparingly soluble in water, soluble in organic solvents. | |

| Flash Point | 100 °C (closed cup) | |

| Storage Conditions | Store at room temperature, under inert gas. Avoid moisture. |

Experimental Protocols

Synthesis of this compound

Two common methods for the synthesis of cinnamic acids and their derivatives are the Perkin reaction and the Knoevenagel-Doebner condensation.

1. Perkin Reaction: This reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of a weak base. To synthesize this compound, fully deuterated benzaldehyde (benzaldehyde-d6) and acetic anhydride (acetic anhydride-d6) can be used.

2. Knoevenagel-Doebner Condensation: This method involves the reaction of an aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst like pyridine or piperidine. For the synthesis of this compound, benzaldehyde-d5 would be reacted with malonic acid-d4. This is a highly efficient method for producing cinnamic acids.

Caption: Synthesis routes for this compound.

Analytical Methodology: Quantification in Biological Samples

This compound is frequently used as an internal standard for the accurate quantification of unlabeled trans-cinnamic acid in complex biological matrices. A typical workflow involves Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS).

1. Sample Preparation: The biological sample (e.g., plasma, tissue homogenate) is first subjected to protein precipitation, typically with a cold organic solvent like acetonitrile. After centrifugation, the supernatant is collected.

2. Internal Standard Spiking: A known concentration of this compound is added to the supernatant.

3. Chromatographic Separation: The sample is injected into a UHPLC system, where trans-cinnamic acid and its deuterated internal standard are separated from other matrix components on a suitable column (e.g., C18).

4. Mass Spectrometric Detection: The separated compounds are introduced into a mass spectrometer, often a triple quadrupole (QqQ) instrument. The instrument is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify the parent and daughter ions of both trans-cinnamic acid and this compound.

5. Data Analysis: The peak area ratio of the analyte (trans-cinnamic acid) to the internal standard (this compound) is used to construct a calibration curve and determine the concentration of the analyte in the original sample.

Caption: Workflow for quantification using an internal standard.

Applications in Research

The primary utility of this compound stems from its isotopic labeling.

-

Internal Standard: Its most common application is as an internal standard in mass spectrometry-based quantification assays. The known concentration of the deuterated standard allows for precise measurement of the unlabeled counterpart in biological samples by correcting for variations in sample preparation and instrument response.

-

Metabolic Tracer: It is employed to trace the metabolic fate of trans-cinnamic acid in biological systems. By introducing the labeled compound, researchers can track its conversion to various metabolites, thereby elucidating biochemical pathways.

-

Kinetic Isotope Effect Studies: The replacement of hydrogen with deuterium can influence the rate of chemical reactions. This "kinetic isotope effect" can be studied using this compound to gain insights into enzyme reaction mechanisms.

Safety and Handling

-

Hazards: this compound is classified as harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.

-

Precautions: Avoid breathing dust, and ensure use in a well-ventilated area. Wear protective gloves, clothing, and eye protection. Wash hands thoroughly after handling.

-